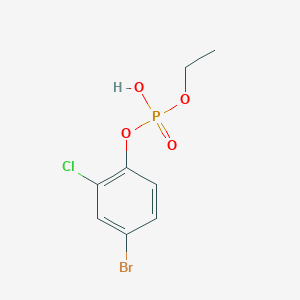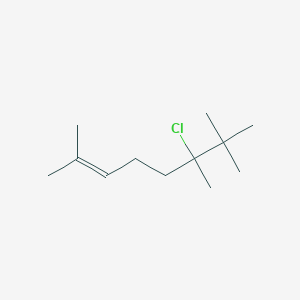![molecular formula C6H15N2O4P B14427387 N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine CAS No. 82155-22-4](/img/structure/B14427387.png)
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains an aminoethyl group, an ethoxy group, and a phosphoryl group attached to a glycine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine typically involves the reaction of glycine with phosphorylating agents in the presence of an aminoethyl group donor. One common method involves the use of ethyl phosphorodichloridate as the phosphorylating agent and ethylenediamine as the aminoethyl group donor. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The aminoethyl group may interact with specific binding sites on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Aminoethyl)(hydroxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(methoxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(propoxy)phosphoryl]glycine
Uniqueness
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy groups, leading to variations in their behavior and applications.
Propriétés
Numéro CAS |
82155-22-4 |
|---|---|
Formule moléculaire |
C6H15N2O4P |
Poids moléculaire |
210.17 g/mol |
Nom IUPAC |
2-[[2-aminoethyl(ethoxy)phosphoryl]amino]acetic acid |
InChI |
InChI=1S/C6H15N2O4P/c1-2-12-13(11,4-3-7)8-5-6(9)10/h2-5,7H2,1H3,(H,8,11)(H,9,10) |
Clé InChI |
HJARQZSXMIPDQR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCN)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
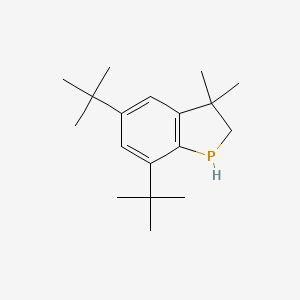
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
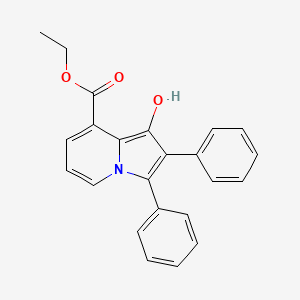
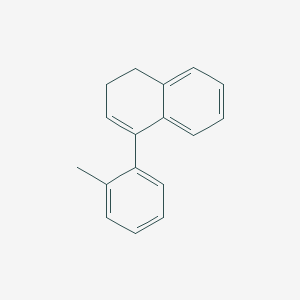

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
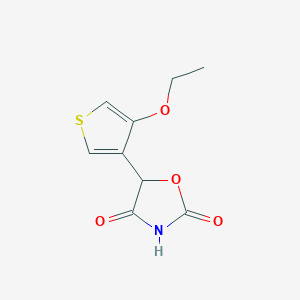
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
